

Application Notes: Western Blot Analysis of Progranulin Expression

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Compound of Interest

Compound Name:	Granulatin
CAS No.:	69306-81-6
Cat. No.:	B14456034

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Introduction

Progranulin (PGRN) is a multifaceted glycoprotein involved in numerous physiological and pathological processes, including cell growth, wound healing, inflammation, and neurodegeneration.[1][2] Accurate and reliable quantification of progranulin expression is crucial for research in these areas. Western blotting is a fundamental technique used to detect and quantify progranulin protein levels in various biological samples, such as cell lysates and tissue homogenates.[3][4] This document provides a detailed protocol for the Western blot analysis of progranulin, intended for researchers, scientists, and drug development professionals.

Key Principles

Western blotting for progranulin involves several key steps:

- **Protein Extraction:** Isolating total protein from cells or tissues.
- **Protein Quantification:** Determining the protein concentration of each sample to ensure equal loading.

- SDS-PAGE: Separating proteins by molecular weight using polyacrylamide gel electrophoresis.
- Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunodetection: Probing the membrane with a primary antibody specific to progranulin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
- Signal Detection and Quantification: Visualizing the protein bands and quantifying their intensity.

Full-length progranulin is a glycosylated protein with an apparent molecular weight of 88-90 kDa.^{[1][2][5]} It can be cleaved into smaller granulin peptides (6-25 kDa).^[1] Depending on the research focus, antibodies targeting either the full-length protein or specific granulin fragments may be used.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for progranulin Western blotting, compiled from various sources.

Table 1: Primary Antibodies for Progranulin Western Blot

Antibody Name/Type	Host Species	Applications	Recommended Dilution	Target Species Reactivity
Anti-Progranulin/PGR N	Sheep Polyclonal	WB, IHC, ICC/IF	0.5 µg/mL	Mouse
Anti-Progranulin/PGR N	Rabbit Polyclonal	WB, IHC, IF, ELISA	1:500 - 1:1000	Human, Mouse, Rat
Anti-Progranulin/PGR N	Rabbit Recombinant	WB, ELISA	1:2000 - 1:10000	Human
Anti-Human Progranulin/PGR N	Goat Polyclonal	WB, IHC	1 µg/mL	Human

Table 2: Secondary Antibodies for Progranulin Western Blot

Antibody Name	Conjugate	Recommended Dilution
HRP-conjugated Anti-Sheep IgG	HRP	Varies by manufacturer
HRP-conjugated Anti-Rabbit IgG	HRP	Varies by manufacturer
HRP-conjugated Anti-Goat IgG	HRP	Varies by manufacturer
Li-cor Secondary Antibodies	IRDye	1:5000

Experimental Protocols

1. Protein Extraction

- For Cultured Cells:
 - Wash cells once with ice-cold PBS.

- Lyse the cells in RIPA buffer (e.g., Fisher #89900) supplemented with protease and phosphatase inhibitors.[4]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15-20 minutes at 4°C.[3][4]
- Collect the supernatant containing the soluble proteins.
- For Tissues:
 - Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors on ice.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
 - Collect the supernatant.

2. Protein Quantification

- Determine the total protein concentration of each sample using a BCA protein assay kit (e.g., Fisher #PI23225) according to the manufacturer's instructions.[4]
- Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

3. SDS-PAGE

- Mix equal amounts of protein (typically 25-50 µg) with Laemmli loading buffer containing β-mercaptoethanol.[3][4]
- Denature the samples by heating at 95-100°C for 5 minutes.
- Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.[3]
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer

- Transfer the separated proteins from the gel to a 0.2 μm nitrocellulose or PVDF membrane. [3]
- The transfer can be performed using a wet or semi-dry transfer system. Follow the manufacturer's protocol for assembly and transfer conditions.

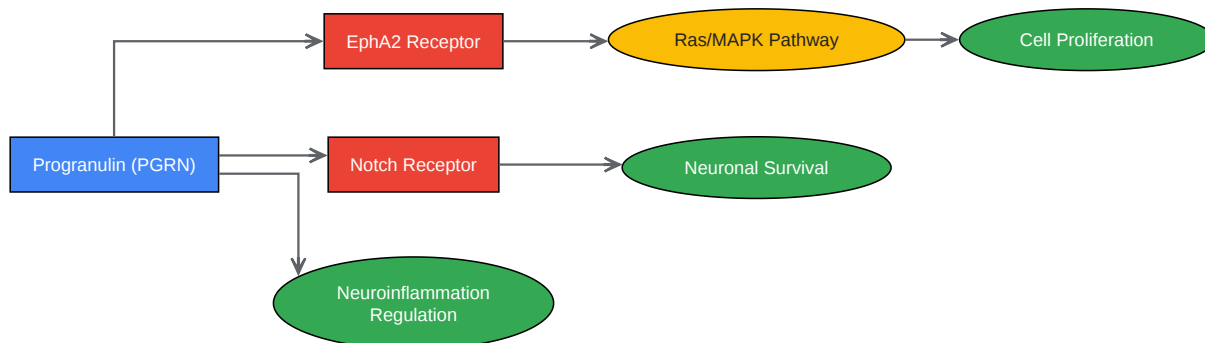
5. Immunodetection

- Block the membrane with 5% non-fat dry milk or Odyssey blocking buffer in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[4]
- Incubate the membrane with the primary antibody against progranulin (see Table 1 for recommended dilutions) in the blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (see Table 2) in the blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Quantification

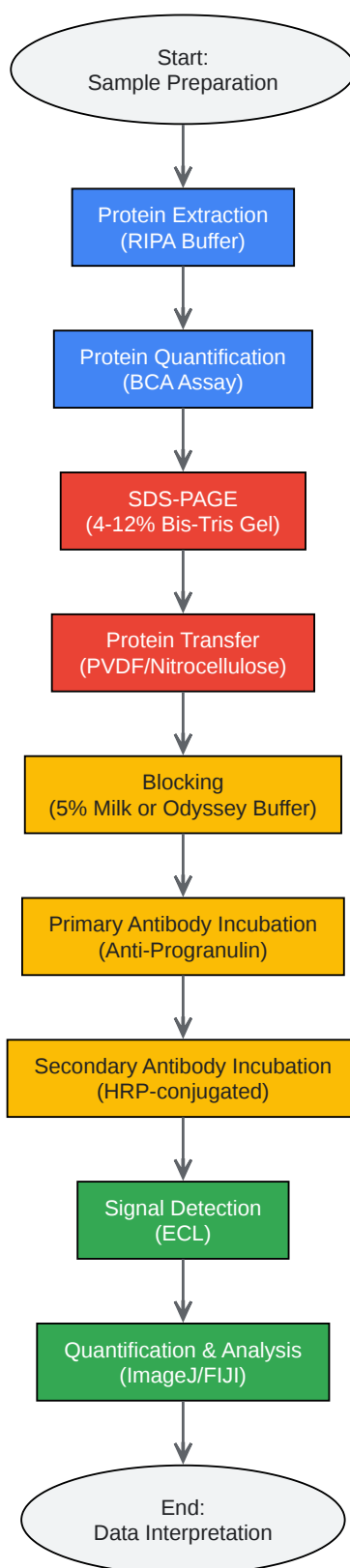
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software such as ImageJ or FIJI.[3][4]
- Normalize the progranulin band intensity to a loading control protein (e.g., GAPDH or β -actin) to account for any variations in protein loading.

Visualizations



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Caption: Progranulin Signaling Interactions.



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